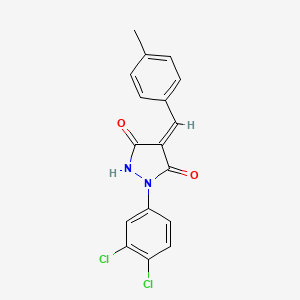![molecular formula C13H10O6 B5889589 3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
3-[(4-carboxyphenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-carboxyphenoxy)methyl]-2-furoic acid, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a furoic acid derivative that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of CFM-2 is not fully understood. However, it has been proposed that CFM-2 exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. CFM-2 has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. CFM-2 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CFM-2 has been shown to exhibit anti-oxidant properties, which may help protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. CFM-2 is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of CFM-2 as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of scientific research.
Synthesis Methods
CFM-2 can be synthesized through a multistep process that involves the condensation of 4-carboxyphenol with 2-furoic acid. The resulting intermediate is then subjected to further reactions, including esterification, hydrolysis, and decarboxylation, to obtain the final product. This synthesis method has been optimized to produce high yields of CFM-2 with high purity.
Scientific Research Applications
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. CFM-2 has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
properties
IUPAC Name |
3-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-10(4-2-8)19-7-9-5-6-18-11(9)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAFOGXVZJFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)


![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)



![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
